molecular formula C7H7ClO3 B1293657 Methyl 5-(chloromethyl)-2-furoate CAS No. 2144-37-8

Methyl 5-(chloromethyl)-2-furoate

Cat. No. B1293657
CAS RN: 2144-37-8
M. Wt: 174.58 g/mol
InChI Key: PWXMEBZOKUPCST-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-2-furoate is a chemical compound derived from furfural, which is a biomass-derived platform molecule. It is a versatile intermediate that can be used to produce a variety of biofuels, renewable polymers, specialty chemicals, and pharmaceutical products. Its rich derivative chemistry makes it a valuable compound in the field of green chemistry and sustainable materials .

Synthesis Analysis

The synthesis of methyl 5-(chloromethyl)-2-furoate and its derivatives can be achieved through various methods. One approach involves the reduction of 5-alkyl- and 5-aryl-2-furoic acids under controlled conditions followed by esterification with acidic methanol . Another method includes the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate to produce different furan-2-carboxylate derivatives . Additionally, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for an HIV protease inhibitor, has been described starting from methyl 2-furoate .

Molecular Structure Analysis

The molecular structure of methyl 5-(chloromethyl)-2-furoate exhibits interesting spectroscopic properties. For instance, large long-range coupling constants between protons at C2 and C5 have been observed in the NMR spectra of its cis- and trans-diastereoisomers. Additionally, two high absorption maxima due to the ester carbonyl group of each furoate appear near 1750 and 1730 cm^-1 in the IR spectrum .

Chemical Reactions Analysis

Methyl 5-(chloromethyl)-2-furoate can undergo various chemical reactions to form different derivatives. For example, it can be converted into 5-(furfurylthiomethyl)-2-furoic acid through a reaction with 2-furanmethanethiol in the presence of sodium wire . It can also be used to synthesize 5-acetyl derivatives through oxidation and other subsequent reactions . The compound's versatility is further demonstrated by its ability to function as a furylogous lithium enolate, which can undergo zinc insertion to access Reformatsky-type chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-(chloromethyl)-2-furoate and its derivatives are influenced by their molecular structure. The presence of the chloromethyl group and the ester functionality contribute to the compound's reactivity and stability. The compound's lipophilicity and stability under acidic conditions facilitate its isolation from cellulosic biomass, making it a practical choice for industrial applications . The electrochemical properties of its derivatives also allow for the expansion of its derivative scope, providing a pathway for the creation of new sustainable products .

Scientific Research Applications

Synthesis of HIV Protease Inhibitor Intermediates

Methyl 5-(chloromethyl)-2-furoate has been used in the synthesis of key intermediates for HIV protease inhibitors. A practical synthesis approach for 5-(chloromethyl)furo[2,3-b]pyridine, an important side chain in the HIV protease inhibitor L-754,394, was developed using methyl 5-(chloromethyl)-2-furoate (Bhupathy et al., 1995).

Synthesis of Heterocyclic Systems

Methyl 5-(chloromethyl)-2-furoate has been instrumental in synthesizing novel heterocyclic systems. For instance, derivatives of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones were synthesized starting from methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 5-(chloromethyl)-2-furoate, showing the versatility of this compound in creating new heterocyclic structures (Yahodkina-Yakovenko et al., 2018).

Safety And Hazards

CMF can absorb through gloves and stain the skin a dark brown-black color. The health implications of dermal exposure are unclear, so it should be handled with caution .

properties

IUPAC Name

methyl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMEBZOKUPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175706
Record name Methyl 5-(chloromethyl)-2-furoate
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chloromethyl)-2-furoate

CAS RN

2144-37-8
Record name Methyl 5-chloromethyl-2-furoate
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Record name Methyl 5-(chloromethyl)-2-furoate
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Record name Methyl 5-(chloromethyl)-2-furoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A mixture of 126 g (1 mole) of methyl 2-furoate (see p. 27), bp 180–181/760 mm, 250 ml of dry dichloroethane (Note 1), 45 g of paraformaldehyde (1.5 moles calculated as formaldehyde…
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
Methyl 5-(Furfurylthiomethyl)-2-furoate. Dry benzene (150 ml) and 2.3 g (0.1 g-atom) of sodium wire were introduced into a 250-ml three-necked round-bottomed flask fitted with mercury-…
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A mixture of 87.2 g (0.5 mole) of methyl 5-(chloromethyl)-2-furoate (see p. 29), bp 114–116 /3 mm, and 300 ml of 90% acetic acid was prepared in a one-liter three-necked round-…
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A solution of 22.7 g (0.13 mole) of methyl 5-(chloromethyl)-2-furoate (see p. 29), bp 114–116 /3 mm, in 200 ml of dry benzene was prepared in a 500-ml three-necked round-bottomed …
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A solution of 17.4 g (0.1 mole) of methyl 5-(chloromethyl)-2-furoate (see p. 29), bp 114–116 /3 mm, in 50 ml of dry benzene was prepared in a 200-ml round-bottomed flask fitted with …
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A solution of 174 g (about 1 mole) of methyl 5-(chloromethyl)-2-furoate (see Vol. 1 of this work, p. 29), bp 114–116/3 mm, in 400 ml of methanol was prepared in a one-liter three-necked …
Number of citations: 0 link.springer.com
PA Finan, CM Lardner… - Journal of Chemical …, 2000 - journals.sagepub.com
… Treatment1 of methyl-2-furoate 1 with paraformaldehyde, anhydrous zinc`chloride, and dry hydrogen chloride in chloroform at 35C gave methyl 5-chloromethyl-2-furoate 2 as a …
Number of citations: 1 journals.sagepub.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
Ethyl 2-[5-(Ethoxycarbonyl)furfuryl]acetoacetate. Freshly cut sodium (10 g, ie, 0.43 g-atom) was added in small pieces to 150 ml of dry methanol contained in a 500-ml three-necked …
Number of citations: 0 link.springer.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
Dimethyl 5,5′-(Thiodimethylene)di-2-furoate. A solution of 100 g (0.42 mole) of crystalline sodium sulfide (Na 2 S·9H 2 O) in 150 ml of water was added dropwise over a period of one …
Number of citations: 0 link.springer.com
SSR Armenian - Syntheses of Heterocyclic Compounds, 1959 - Consultants Bureau
Number of citations: 0

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